Ammonium trifluoroacetate
Description
Significance and Research Context
Ammonium (B1175870) trifluoroacetate (B77799) (ATFA), with the chemical formula CF₃COONH₄, is a salt formed from the reaction of trifluoroacetic acid and ammonia (B1221849). ontosight.ai It typically appears as a white crystalline solid that is soluble in water. ontosight.aicymitquimica.comnih.gov The significance of ATFA in research stems from a combination of its inherent chemical characteristics. The presence of the trifluoroacetate anion (CF₃COO⁻) imparts strong acidic properties, influencing its behavior in chemical reactions. cymitquimica.com This, coupled with its nature as a stable salt, allows it to function in diverse chemical environments. smolecule.com
In the context of academic research, ATFA is widely recognized for its role as a catalyst in organic synthesis, an additive in analytical separation techniques, and a precursor in the development of novel materials. alkalisci.comchemimpex.comnetascientific.com Its ability to facilitate complex chemical transformations under mild conditions has made it a valuable asset in the synthesis of pharmaceuticals and other biologically active molecules. netascientific.comnih.gov Furthermore, its application in high-performance liquid chromatography (HPLC) and mass spectrometry underscores its importance in achieving precise analytical measurements. alkalisci.comlookchem.com
Scope and Objectives of Scholarly Exploration
The academic exploration of ammonium trifluoroacetate is multifaceted, with researchers continually seeking to understand and expand its applications. Key objectives of this scholarly inquiry include:
Elucidating its Catalytic Mechanisms: A primary focus of research is to unravel the precise mechanisms through which ATFA catalyzes various organic reactions. This includes studying its role in promoting the formation of complex molecules like dihydropyrimidines and 2,4,5-triarylimidazoles. researchgate.netfluoromart.com
Optimizing its Use in Analytical Separations: Researchers are dedicated to refining the use of ATFA as a mobile phase additive in chromatography. smolecule.com The goal is to enhance the separation and resolution of chiral compounds, which is crucial in pharmaceutical development. lookchem.com
Investigating its Role in Materials Science: The unique properties of ATFA make it a subject of interest in the creation of new materials. cymitquimica.com Scholarly work in this area includes exploring its contribution to the formation of complex crystal structures. fluoromart.com
Expanding its Synthetic Utility: Continuous research aims to discover new synthetic applications for ATFA, leveraging its properties to develop more efficient and environmentally friendly chemical processes. nih.gov
Properties of this compound
The utility of this compound in various research applications is directly linked to its distinct physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄F₃NO₂ | nih.govchemicalbook.com |
| Molecular Weight | 131.05 g/mol | nih.govchemicalbook.com |
| Appearance | White crystalline solid/powder | ontosight.aicymitquimica.comchemicalbook.com |
| Melting Point | 123-125 °C | alkalisci.comchemicalbook.comsigmaaldrich.com |
| Solubility | Soluble in water | ontosight.aicymitquimica.comnih.govchemicalbook.comfishersci.com |
| pH (10% solution) | 5-6.5 | chemicalbook.comsigmaaldrich.comavantorsciences.com |
| Hygroscopicity | Hygroscopic | ontosight.aichemicalbook.com |
This table is interactive. Users can sort and filter the data.
Research Findings: A Closer Look
Crystal Structure and Molecular Interactions
The foundational understanding of this compound's solid-state structure comes from single-crystal X-ray diffraction studies. These investigations reveal an ionic salt structure with distinct ammonium (NH₄⁺) cations and trifluoroacetate (CF₃COO⁻) anions. The trifluoroacetate anion exhibits a planar carboxylate group, while the three fluorine atoms are arranged tetrahedrally around the terminal carbon. A defining feature of its supramolecular architecture is the extensive network of hydrogen bonds. The ammonium cations act as hydrogen bond donors, forming N-H···O interactions with the oxygen atoms of the trifluoroacetate anions, contributing to the compound's thermal stability.
Applications in Organic Synthesis
A significant body of research highlights the efficacy of this compound as a catalyst in organic synthesis. It has been successfully employed in the Biginelli reaction to synthesize 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with potential therapeutic properties. nih.govresearchgate.net Studies have shown that using ATFA as a catalyst can lead to high yields in relatively short reaction times and under neat (solvent-free) conditions, demonstrating its efficiency and environmental benefits. researchgate.net The catalytic activity of ATFA is effective for a range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. nih.gov
Table: this compound-Mediated Synthesis of Dihydropyrimidines nih.govresearchgate.netresearchgate.net
| Entry | Aldehyde | Substituent | Time (min) | Yield (%) |
| 1 | Phenyl | CH₃ | 10 | 98 |
| 2 | 3-Methoxy phenyl | CH₃ | 12 | 95 |
| 3 | 3-Nitrophenyl | CH₃ | 10 | 85 |
| 4 | 2-Fluorophenyl | CH₃ | 18 | 70 |
| 5 | 2-Naphthyl | CH₃ | 10 | 90 |
This table is interactive and showcases a selection of results from the synthesis of dihydropyrimidines using this compound as a catalyst.
Role in Analytical Chemistry
In the field of analytical chemistry, this compound serves as a valuable mobile phase additive in high-performance liquid chromatography (HPLC), particularly for the separation of chiral molecules. smolecule.comlookchem.com Its presence in the mobile phase can improve the resolution of enantiomers by interacting with the chiral stationary phase. smolecule.com Furthermore, it is utilized in mass spectrometry for tuning and calibrating instruments, ensuring accurate mass measurements. alkalisci.comlookchem.com Studies have also investigated its use as an internal standard in NMR-based metabolic profiling of biofluids, where its chemical shift and line-width are less affected by changes in pH compared to other standards. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azanium;2,2,2-trifluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNIBOIOWCTRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954989 | |
| Record name | Ammonium trifluoroacetate | |
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Molecular Weight |
131.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals, soluble in water; [MSDSonline] | |
| Record name | Ammonium trifluoroacetate | |
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CAS No. |
3336-58-1 | |
| Record name | Ammonium trifluoroacetate | |
| Source | CAS Common Chemistry | |
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| Record name | Ammonium trifluoroacetate | |
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| Record name | Ammonium trifluoroacetate | |
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| Record name | Ammonium trifluoroacetate | |
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Synthetic Methodologies and Preparation Strategies for Ammonium Trifluoroacetate
Laboratory-Scale Synthetic Approaches
In a laboratory setting, the synthesis of ammonium (B1175870) trifluoroacetate (B77799) is typically focused on achieving high purity and precise control over the reaction conditions. The two primary methods employed are direct neutralization reactions and anion exchange mechanisms.
The most direct and common laboratory-scale synthesis of ammonium trifluoroacetate involves the neutralization reaction between trifluoroacetic acid (TFA) and an ammonium source. This acid-base reaction is straightforward and yields the salt as the primary product. The choice of the ammonium species can influence the reaction conditions and byproducts.
Common ammonium sources include aqueous ammonia (B1221849) (ammonium hydroxide) and ammonium carbonate. The reaction with ammonium hydroxide (B78521) is a simple acid-base neutralization that produces this compound and water:
CF₃COOH + NH₄OH → CF₃COONH₄ + H₂O
Alternatively, using ammonium carbonate results in the formation of this compound, carbon dioxide, and water. This can be advantageous as the gaseous CO₂ byproduct is easily removed from the reaction mixture:
2CF₃COOH + (NH₄)₂CO₃ → 2CF₃COONH₄ + CO₂ + H₂O
A solid-state synthesis method has also been reported, which involves the controlled heating of a mixture of ammonium bicarbonate and trifluoroacetic acid. This method can produce the compound with minimal impurities. Following the reaction, purification techniques such as recrystallization from solvents like ethanol (B145695) or ethyl acetate (B1210297) are employed to obtain a high-purity product.
| Ammonium Species | Reaction Byproducts | Key Considerations |
|---|---|---|
| Ammonium Hydroxide (NH₄OH) | Water (H₂O) | Aqueous reaction medium; requires removal of water. |
| Ammonium Carbonate ((NH₄)₂CO₃) | Carbon Dioxide (CO₂), Water (H₂O) | Gaseous byproduct (CO₂) is easily removed. |
| Ammonium Bicarbonate (NH₄HCO₃) | Carbon Dioxide (CO₂), Water (H₂O) | Can be performed as a solid-state reaction. |
Anion exchange chromatography presents another effective method for the laboratory preparation of this compound. This technique is particularly useful when starting from a different ammonium salt or when a very high purity product is required, free from the reactants of a direct neutralization. researchgate.net
The mechanism involves the use of a solid-phase anion exchange resin. These resins are typically polymeric materials, such as a styrene-divinylbenzene copolymer, functionalized with cationic groups, most commonly quaternary ammonium groups (e.g., trimethylammonium). mdpi.comsigmaaldrich.com The process can be summarized in two main steps:
Resin Charging: The anion exchange resin, often supplied in a chloride (Cl⁻) or hydroxide (OH⁻) form, is first "charged" with trifluoroacetate ions. This is achieved by passing a solution of trifluoroacetic acid or a trifluoroacetate salt through the resin column. The trifluoroacetate anions (CF₃COO⁻) displace the original anions on the resin.
Anion Exchange: A solution of an ammonium salt, such as ammonium chloride (NH₄Cl), is then passed through the charged resin. The chloride ions from the ammonium salt are captured by the resin, and in turn, the trifluoroacetate ions are released into the solution to combine with the ammonium cations (NH₄⁺), forming an aqueous solution of this compound.
This method allows for the separation of the desired product from excess reactants and byproducts, often yielding a high-purity solution of the salt. researchgate.net
Industrial-Scale Production Considerations
The large-scale production of this compound shifts the focus from precision and small-batch purity to efficiency, cost-effectiveness, and scalability. While the fundamental chemistry remains the same, the practical implementation differs significantly from laboratory methods.
The preferred industrial route is the direct neutralization of trifluoroacetic acid. However, instead of using aqueous ammonium hydroxide, anhydrous ammonia gas is typically used as the ammonium source. This modification is crucial as it avoids the introduction of water into the reaction system, which simplifies downstream processing and reduces the energy costs associated with water removal.
Key considerations for industrial-scale production include:
Reaction Vessels: Large-volume stainless steel reactors are used instead of laboratory glassware to handle the scale and potential corrosivity (B1173158) of the reactants.
Heat Management: The neutralization reaction is highly exothermic. Efficient heat exchange systems are critical to control the reactor temperature, prevent overheating, and avoid thermal decomposition of the product.
Reactant Mixing: Ensuring thorough and efficient mixing of the gaseous ammonia and liquid trifluoroacetic acid in large reactors is essential for achieving complete reaction and high yield.
Purification: Industrial purification generally employs vacuum distillation rather than recrystallization. This method is more suitable for continuous or large-batch processing and can effectively remove volatile impurities, yielding a product with a purity often exceeding 98%.
Synthesis Challenges and Process Optimization
The synthesis of this compound is not without its challenges. The inherent chemical properties of the compound, specifically its hygroscopicity and thermal sensitivity, necessitate careful process control and optimization.
This compound is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere. This property presents a significant challenge throughout the synthesis, purification, and storage processes. The presence of water can affect the purity of the final product and complicate handling.
While direct mitigation strategies during the chemical synthesis are not commonly documented, process optimization focuses on controlling the environment in which the synthesis and subsequent steps are performed. Key strategies revolve around:
Anhydrous Conditions: As seen in industrial production, using anhydrous reactants like ammonia gas is a primary strategy to prevent the introduction of water.
Controlled Atmosphere: Performing the final stages of synthesis, filtration, and packaging in a controlled, low-humidity environment (e.g., under a dry nitrogen atmosphere or in a glove box) is crucial to prevent moisture uptake.
Drying Protocols: After synthesis, the product must be thoroughly dried under vacuum at a controlled temperature to remove any residual solvent or absorbed water without initiating thermal decomposition.
Appropriate Storage: The final product must be stored in tightly sealed containers, often with desiccants, to protect it from atmospheric moisture during storage. medchemexpress.com
This compound has a relatively low thermal stability, with decomposition reported to occur at temperatures above 120°C. At elevated temperatures, it can decompose back into its constituent starting materials, ammonia and trifluoroacetic acid.
This thermal sensitivity has a direct impact on the design of synthesis protocols:
Temperature Control: All steps of the synthesis must be conducted with careful temperature monitoring and control. During the exothermic neutralization reaction, efficient cooling is necessary to keep the reaction mixture well below the decomposition temperature.
Purification Method Selection: The choice of purification method is constrained by the compound's thermal lability. While vacuum distillation is used industrially, the temperature and pressure must be carefully controlled to ensure the boiling point remains safely below the decomposition threshold. Sublimation under high vacuum at lower temperatures (around 85°C) can be an effective laboratory purification technique for removing non-volatile impurities.
Drying Conditions: When drying the final product to remove solvents, elevated temperatures must be avoided. Vacuum drying at or near room temperature is the preferred method to ensure the stability of the compound.
| Challenge | Impact on Synthesis | Process Optimization Strategy |
|---|---|---|
| Hygroscopicity | Difficulty in obtaining and maintaining an anhydrous product; potential for impurities. | Use of anhydrous reactants; handling in a controlled, dry atmosphere; proper vacuum drying. |
| Thermal Decomposition (>120°C) | Risk of product loss and contamination with degradation products (NH₃, CF₃COOH). | Strict temperature control during reaction (cooling for exothermic steps); use of low-temperature purification methods like vacuum distillation or sublimation. |
Advanced Spectroscopic and Structural Characterization of Ammonium Trifluoroacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of ammonium (B1175870) trifluoroacetate (B77799). medchemexpress.com This method provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR). slideshare.net For ammonium trifluoroacetate, the ¹H NMR spectrum is characteristically simple, consistent with its ionic structure composed of the ammonium cation (NH₄⁺) and the trifluoroacetate anion (CF₃COO⁻). medchemexpress.com
The ammonium protons typically appear as a singlet in the spectrum. The chemical shift of this peak can be concentration-dependent and influenced by the solvent used. In trifluoroacetic acid, for instance, the formation of hydrogen-bonded species can significantly alter the chemical environment and thus the resonance position of exchangeable protons. acs.org
Purity assessment by NMR is quantitative. The integral of the signal corresponding to the ammonium protons is compared against the integral of a certified internal standard of known concentration. This comparison allows for a precise determination of the purity of the this compound sample. medchemexpress.com Commercial specifications for this compound often cite a purity of ≥97.0% as determined by NMR. medchemexpress.com
This compound and related compounds are utilized in NMR spectroscopy not just as analytes but also as components of the analytical system itself, serving as solvents or stabilizing agents to enhance the quality of spectral data.
As a component of an NMR solvent system, trifluoroacetic acid (a parent compound of this compound) is advantageous because its residual proton signal appears at a very high chemical shift (low field), typically greater than 10 ppm. This provides a wide, unobstructed spectral window to observe the resonances of the sample under investigation without interference from solvent peaks.
The role of the trifluoroacetate moiety as a stabilizing agent is particularly valuable in the analysis of complex molecules and biological samples. A notable application is in the formulation of specialized internal standards for NMR. For example, 4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate was developed as a pH-insensitive electronic reference for quantifying metabolites in urine samples by NMR. Its stability across a range of pH conditions is a key attribute for such applications.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Isotopic Distribution
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the molecular identity of this compound. HRMS provides a precise measurement of the mass-to-charge ratio (m/z) with high accuracy, allowing for the determination of the elemental formula of the constituent ions. reading.ac.uk For this compound (C₂H₄F₃NO₂), the exact mass is 131.0194 g/mol . nih.gov HRMS can confirm this mass with a very low margin of error (typically below 5 ppm), which helps to distinguish it from other compounds with the same nominal mass. researchgate.net
The technique is also used to analyze the isotopic distribution of the molecule. The presence and relative abundance of isotopes (e.g., ¹³C, ¹⁵N) create a characteristic isotopic pattern in the mass spectrum. Comparing the experimentally observed isotopic pattern with the theoretically calculated pattern for the proposed elemental formula provides another layer of confirmation for the compound's identity. reading.ac.ukresearchgate.net
While direct HRMS analysis of the volatile salt can be challenging, its components are readily observed in the gas phase, particularly when used as a reagent or additive in electrospray ionization (ESI) mass spectrometry. In ESI-MS experiments, the trifluoroacetate anion (TFA⁻) is often observed as an adduct with cationic analytes. For example, in a study of a bisquaternary ammonium dication, a stable gas-phase adduct with trifluoroacetate was identified, confirming the presence of the anion through a characteristic mass addition.
Table 1: Example of Observed Ions in ESI-MS Analysis Involving the Trifluoroacetate Anion
This table illustrates how the trifluoroacetate ion is identified in HRMS through adduct formation with another molecule.
| Ion Description | Observed m/z |
|---|---|
| Parent Bisquaternary Ammonium Dication [M]²⁺ | 367.139 |
| Bisquaternary Ammonium-Trifluoroacetate Adduct [M+TFA]⁺ | 847.263 |
| Fragment Ion from MS³ Analysis of Adduct | 540.127 |
| Fragment Ion from MS³ Analysis (TFA Adduct) | 480.124 |
Data derived from a 2024 study on gas-phase adduct formation.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a technique used to assess the thermal stability of this compound by measuring its change in mass as a function of temperature. unca.edu The analysis reveals the temperature at which the compound begins to decompose and the kinetics of its degradation. unca.edu
This compound is a salt formed from a weak base (ammonia) and a strong acid (trifluoroacetic acid). Upon heating, it undergoes thermal decomposition. Studies indicate that this decomposition begins at temperatures above 120°C. The primary decomposition products are ammonia (B1221849) (NH₃) and trifluoroacetic acid (CF₃COOH), which are volatile and result in a significant mass loss observed in the TGA profile.
The thermal stability of this compound can be contextualized by comparing it to other ammonium carboxylate salts. A study on various ammonium salts showed a trend where thermal stability increases with the molar mass of the salt. unca.edu
Table 2: Comparative Thermal Stability of Ammonium Carboxylate Salts
| Compound | Molar Mass ( g/mol ) | Decomposition Peak Temperature (°C) |
|---|---|---|
| Ammonium Acetate (B1210297) | 77.08 | 133.8 |
| This compound | 131.05 | >120 |
| Ammonium Benzoate | 139.15 | 194.72 |
| Ammonium Salicylate | 155.15 | 204.23 |
Data for Acetate, Benzoate, and Salicylate salts from a study on the thermal properties of carboxylates. unca.edu Decomposition temperature for this compound from available literature.
This trend suggests that this compound is more thermally stable than ammonium acetate but less stable than aromatic ammonium carboxylates like ammonium benzoate. unca.edu The TGA curve for this compound would show a sharp, single-step mass loss corresponding to its complete volatilization and decomposition.
Catalytic Applications of Ammonium Trifluoroacetate in Organic Transformations
Fundamental Principles of Ammonium (B1175870) Trifluoroacetate (B77799) Catalysis
Ammonium trifluoroacetate serves as an effective catalyst due to its ability to act as a mild Brønsted acid. The ammonium ion can donate a proton to activate substrates, thereby facilitating key bond-forming steps in a reaction sequence. The trifluoroacetate anion, being a weak base, does not significantly interfere with the catalytic cycle. This combination allows for reactions to proceed under relatively mild conditions, often avoiding the need for harsh acidic or basic environments that can lead to side reactions and decomposition of sensitive functional groups.
The catalytic efficacy of this compound is also attributed to its ability to increase reaction rates and yields. In many organic transformations, it has been demonstrated to be a superior catalyst compared to traditional Lewis acids or other ammonium salts. Its solubility in various organic solvents and even its utility under solvent-free conditions further enhance its appeal as a practical and environmentally benign catalyst.
Multicomponent Reaction (MCR) Facilitation
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for the efficient construction of complex molecules. This compound has proven to be an excellent catalyst for facilitating a range of MCRs, leading to the synthesis of diverse heterocyclic scaffolds.
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone of heterocyclic synthesis, yielding 3,4-dihydropyrimidinones (DHPMs), a class of compounds with a wide array of pharmacological activities. nih.govglobalresearchonline.netwikipedia.org this compound has been successfully employed as a catalyst to promote this reaction, offering several advantages over classical methods that often require strong acids and harsh conditions. nih.gov
The proposed mechanism for the ATFA-catalyzed Biginelli reaction involves the initial activation of the aldehyde by the ammonium ion. This is followed by condensation with urea and subsequent reaction with the enolate of the β-ketoester. The final step is a cyclization and dehydration to afford the dihydropyrimidinone product. The mild acidity provided by ATFA is sufficient to drive the reaction to completion, often in high yields and with short reaction times. nih.govresearchgate.net
Extensive research has been conducted to optimize the reaction conditions for the ATFA-catalyzed Biginelli reaction. nih.govresearchgate.net Various solvents, temperatures, and catalyst loadings have been investigated to maximize the yield of the desired 3,4-dihydropyrimidinone derivatives. researchgate.net It has been found that the reaction can be effectively carried out under solvent-free (neat) conditions at elevated temperatures, which aligns with the principles of green chemistry by reducing solvent waste. nih.govresearchgate.net
The substrate scope of the ATFA-catalyzed Biginelli reaction is broad. nih.gov A wide range of aromatic aldehydes, bearing both electron-donating and electron-withdrawing substituents, as well as heteroaromatic aldehydes, have been successfully employed. nih.govresearchgate.net This versatility allows for the synthesis of a diverse library of dihydropyrimidinone derivatives for biological screening and drug discovery efforts. Both urea and thiourea can be used as the third component, leading to the corresponding dihydropyrimidin-2(1H)-ones and -thiones, respectively. nih.gov
Table 1: Optimization of Reaction Conditions for ATFA-Mediated Biginelli Reaction
| Entry | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol (B145695) | ATFA | RT | 12 h | 65 |
| 2 | Ethanol | ATFA | 80 | 5 h | 80 |
| 3 | Acetonitrile | ATFA | RT | 10 h | 83 |
| 4 | Acetonitrile | ATFA | 80 | 30 min | 90 |
| 5 | Neat | ATFA | RT | 20 h | 10 |
| 6 | Neat | ATFA | 80 | 10 min | 98 |
Table 2: Substrate Scope of ATFA-Catalyzed Biginelli Reaction
| Entry | Aldehyde | R | X | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenyl | H | O | 10 | 92 |
| 2 | 3-Methylphenyl | CHO | O | 20 | 95 |
| 3 | 4-Chlorophenyl | H | S | 15 | 75 |
| 4 | 2-Hydroxy-5-methoxyphenyl | CHO | O | 28 | 73 |
| 5 | 2-Hydroxy-5-nitrophenyl | H | S | 18 | 82 |
| 6 | 2,3-Dichlorophenyl | H | S | 18 | 70 |
| 7 | 4-Thiazolyl | H | S | 15 | 55 |
To further enhance the practical utility and recyclability of the catalyst, this compound has been utilized as a solid support in the Biginelli reaction. nih.govresearchgate.net In this approach, the reaction is carried out under solvent-free conditions with a larger quantity of ATFA, which acts as both the catalyst and the reaction medium. nih.gov This methodology simplifies the workup procedure, as the solid product can be easily isolated by filtration and washing with water to remove the solid support. nih.govresearchgate.net This solid-supported approach often leads to quantitative yields in shorter reaction times and avoids the use of organic solvents for extraction, making it an environmentally friendly and efficient protocol. nih.gov
This compound has also been effectively used as a catalyst for the one-pot, solvent-free synthesis of 1,2,5,6-tetrahydropyridine (THP) derivatives. researchgate.net Tetrahydropyridines are important structural motifs found in numerous natural products and pharmaceutically active compounds. ufms.br The ATFA-catalyzed synthesis of THPs typically involves a multicomponent reaction of an aldehyde, an amine, and a β-ketoester. ufms.br The proposed mechanism suggests that ATFA facilitates the formation of an enamine from the amine and β-ketoester, and an imine from the aldehyde and amine, which then undergo a cascade of reactions to form the tetrahydropyridine (B1245486) ring. researchgate.net This method provides a facile and eco-friendly route to a variety of substituted tetrahydropyridines. researchgate.net
Another significant application of this compound as a catalyst is in the three-component synthesis of 3,4-dihydropyrano[c]chromene derivatives. ijmm.ir These compounds are synthesized through the condensation of 4-hydroxycoumarin, an aryl aldehyde, and malononitrile. ijmm.ir The reaction, catalyzed by ATFA under reflux conditions, affords the desired products in high yields. ijmm.ir This methodology offers several advantages, including short reaction times, a simple procedure with an easy work-up, and mild reaction conditions. ijmm.ir The resulting 3,4-dihydropyrano[c]chromene derivatives are of interest due to their potential biological activities. ijmm.ir
Biginelli Reaction for 3,4-Dihydropyrimidinone Derivatives Synthesis
Electrophilic Conjugate Addition Reactions
Electrophilic conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This compound has proven to be an effective catalyst in this domain, particularly for reactions involving indole (B1671886) derivatives.
This compound excels as a catalyst for the conjugate addition of 2-arylindoles to β-nitrostyrenes. lookchem.comresearchgate.net This reaction is significant due to the reduced reactivity of 2-arylindoles compared to unsubstituted indoles. The catalyst effectively facilitates the addition, leading to high and reproducible yields of the desired products. lookchem.com Research has demonstrated that this method is mild and selective for the addition to β-nitrostyrenes over other potential electrophiles. lookchem.comresearchgate.net The careful control of acidity provided by this compound is crucial to prevent side reactions like dimerization or polymerization of the indole reactants. lookchem.com
The efficiency of this catalytic system is significantly enhanced under microwave irradiation, a technique that drastically reduces reaction times and often improves yields compared to conventional heating methods. lookchem.com
Table 1: this compound Catalyzed Conjugate Addition of 2-Phenylindole to Substituted β-Nitrostyrenes Reaction conditions: 2-phenylindole, substituted β-nitrostyrene, and this compound under microwave irradiation.
| Entry | Substituent on β-Nitrostyrene (R) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | H | 1.5 | 95 |
| 2 | 4-OCH₃ | 2.0 | 96 |
| 3 | 4-CH₃ | 1.5 | 94 |
| 4 | 4-F | 2.5 | 92 |
| 5 | 4-Cl | 2.5 | 93 |
| 6 | 4-Br | 2.0 | 94 |
| 7 | 3-NO₂ | 3.0 | 90 |
| 8 | 4-NO₂ | 3.0 | 91 |
This table is generated based on data reported in the Journal of Heterocyclic Chemistry. lookchem.com
While the conjugate addition reaction is a powerful tool for C-C bond formation, controlling the stereochemistry of the newly formed chiral centers is a key objective in modern organic synthesis. beilstein-journals.org Enantioselective conjugate addition (ECA) reactions, in particular, are highly valuable as they provide access to optically active molecules without the need for chiral auxiliaries, making the process more atom-economical. beilstein-journals.org
However, for the specific conjugate addition of 2-arylindoles to β-nitrostyrenes catalyzed by this compound, the available scientific literature does not provide specific data on the enantioselective or stereoselective outcomes. The reported syntheses using this catalyst have primarily focused on the efficiency, yield, and regioselectivity of the reaction rather than its asymmetric induction. lookchem.comrsc.org Therefore, the products obtained from this specific catalytic method are generally described as racemic mixtures.
Green Chemistry Advancements through this compound Catalysis
This compound catalysis aligns well with the principles of green chemistry, which advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. This compound has been successfully employed as a catalyst in solvent-free, or "neat," reaction conditions. researchgate.net For instance, it has been used as both a catalyst and a solid support for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, avoiding the need for solvents for extraction and reducing pollution. This approach not only simplifies the workup procedure but also often increases the reactivity of the reactants. researchgate.net Similarly, the related trifluoroacetic acid (TFA) has been used with ammonium acetate (B1210297) under solvent-free, microwave-assisted conditions for the synthesis of tetrasubstituted imidazoles, highlighting a clean reaction profile and good product yields. tandfonline.comresearchgate.net
Energy efficiency is another cornerstone of green chemistry. The use of microwave irradiation in conjunction with this compound catalysis offers a significant advantage over conventional heating methods. at.ua Microwave-assisted synthesis dramatically reduces reaction times—often from hours to mere minutes—which translates to substantial energy savings. lookchem.comnih.gov The rapid and uniform heating provided by microwaves can also lead to higher product yields and purity by minimizing thermal degradation and side reactions. lookchem.com The application of this energy-efficient protocol has been demonstrated in the synthesis of various heterocyclic scaffolds, including those derived from the conjugate addition of 2-arylindoles to β-nitrostyrenes. lookchem.comnih.gov
Table 2: Comparison of Conventional vs. Microwave Heating for the Addition of 2-Phenylindole to β-Nitrostyrene
| Method | Time | Yield (%) |
|---|---|---|
| Conventional Heating | 2.5 hours | 78 |
| Microwave Irradiation | 1.5 minutes | 95 |
This table is generated based on data reported in the Journal of Heterocyclic Chemistry. lookchem.com
Directed Synthesis of Complex Organic Molecules
The utility of this compound as a catalyst extends to the targeted synthesis of complex and biologically active organic molecules. Its ability to promote specific bond formations under mild conditions makes it a valuable tool in medicinal and materials chemistry.
A notable application is in the synthesis of a novel class of allosteric modulators for the cannabinoid 1 receptor (CB1R). dntb.gov.uanih.gov These modulators, synthesized via the conjugate addition of 2-arylindoles to β-nitrostyrenes, are of significant therapeutic interest. lookchem.comnih.gov Allosteric modulation of CB1R presents a safer therapeutic approach for various diseases compared to traditional orthosteric ligands, which are often associated with adverse side effects. nih.govnih.gov The efficient, this compound-catalyzed synthesis provides a direct route to these complex molecular scaffolds, facilitating further drug discovery and development. lookchem.comdntb.gov.ua
Furthermore, this compound has been instrumental in the multicomponent Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-ones. These compounds form the core structure of various pharmaceutically important agents, including calcium channel blockers and antihypertensive drugs. The catalyst provides an effective and straightforward protocol for assembling these complex heterocyclic systems. researchgate.net
Catalytic Role in Hexafluoro-2-aminopentan-4-one Ligand Synthesis
Extensive research of publicly available scientific literature and chemical databases did not yield specific information regarding the catalytic role of this compound in the synthesis of the Hexafluoro-2-aminopentan-4-one ligand. While the synthesis of fluorinated β-aminoketones, a class of compounds to which Hexafluoro-2-aminopentan-4-one belongs, is a subject of scientific inquiry, the use of this compound as a catalyst in this specific transformation is not documented in the reviewed sources.
The synthesis of fluorinated organic compounds, including ligands, often involves specialized catalytic systems to achieve desired reactivity and selectivity. Research in this area is ongoing, with a focus on developing efficient and selective catalysts for the introduction of fluorine-containing moieties into organic molecules. However, based on the available information, the specific application of this compound for the synthesis of Hexafluoro-2-aminopentan-4-one has not been reported.
Therefore, detailed research findings, reaction mechanisms, and data tables concerning the catalytic role of this compound in this specific synthesis cannot be provided.
Mechanistic Investigations of Ammonium Trifluoroacetate Catalytic Action
Role of Trifluoroacetate (B77799) Anion in Transition State Stabilization via Hydrogen Bonding
The trifluoroacetate anion (CF₃COO⁻) plays a crucial role in the catalytic activity of ammonium (B1175870) trifluoroacetate, primarily through its ability to form strong hydrogen bonds. This interaction is pivotal in stabilizing transition states during a chemical reaction. The high electronegativity of the fluorine atoms in the trifluoroacetate anion enhances its capacity to act as a hydrogen bond acceptor.
In the course of a reaction, the trifluoroacetate anion can interact with hydrogen-bond-donating groups of the substrate or intermediate species. This interaction helps to delocalize charge and reduce the energy of the transition state, thus accelerating the reaction rate. For instance, in reactions involving the formation of charged intermediates, the trifluoroacetate anion can stabilize positive charges through hydrogen bonding, making the formation of such intermediates more energetically feasible.
Table 1: Hydrogen Bonding Properties of Trifluoroacetate Anion
| Property | Description | Significance in Catalysis |
|---|---|---|
| Hydrogen Bond Acceptor Strength | The trifluoroacetate anion is a strong hydrogen bond acceptor due to the electron-withdrawing nature of the trifluoromethyl group. | Enables strong interaction with and stabilization of hydrogen-bond-donating substrates and intermediates. |
| Transition State Stabilization | Forms hydrogen bonds with transition state structures, lowering their energy. | Accelerates reaction rates by reducing the activation energy barrier. |
| Charge Delocalization | Helps to delocalize positive or partial positive charges that develop in transition states. | Facilitates the formation of charged intermediates, which might otherwise be high-energy species. |
Acidic Activation Mechanisms in Organic Transformations
Ammonium trifluoroacetate is widely recognized for its utility as a Brønsted acid catalyst in a range of organic transformations. This acidic character can be attributed to the ammonium ion (NH₄⁺), which can act as a proton donor. In solution, an equilibrium exists where the ammonium ion can release a proton, thereby increasing the acidity of the reaction medium.
The catalytic activity of this compound has been demonstrated in several important multicomponent reactions. For example, it serves as an efficient catalyst for the Biginelli reaction, which is used to synthesize 3,4-dihydropyrimidin-2(1H)-ones. In this reaction, the catalyst's acidity is crucial for activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. The reaction proceeds through a series of steps, including the formation of an N-acyliminium ion intermediate, which is facilitated by the acidic conditions provided by the catalyst.
Another notable application is in the synthesis of tetrahydropyridine (B1245486) derivatives. A proposed mechanism for this transformation involves the this compound acting as a proton source to catalyze several steps in the reaction cascade. The initial step is often a Knoevenagel condensation, which is followed by a Michael addition and a Mannich reaction, all of which can be promoted by the Brønsted acidity of the catalyst.
The effectiveness of this compound as an acid catalyst is also influenced by the nature of the trifluoroacetate anion. Being the conjugate base of a strong acid (trifluoroacetic acid), the trifluoroacetate anion is a poor nucleophile and does not interfere with the desired reaction pathways. This allows the ammonium ion to function as a proton donor without competing side reactions involving the anion.
Table 2: Examples of Organic Transformations Catalyzed by this compound
| Reaction | Substrates | Product | Role of Catalyst |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-ketoester, urea (B33335)/thiourea (B124793) | 3,4-Dihydropyrimidin-2(1H)-one/thione | Brønsted acid catalyst, activates carbonyl group. |
| Tetrahydropyridine Synthesis | Aldehyde, amine, β-ketoester | Tetrahydropyridine derivative | Brønsted acid catalyst, promotes condensation and cyclization steps. |
Theoretical Approaches to Reaction Mechanism Elucidation
Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions, including those catalyzed by this compound. These approaches allow for the in-silico modeling of reaction pathways, the identification of transition states and intermediates, and the calculation of activation energies.
Furthermore, DFT calculations can be employed to explore the acidic activation mechanisms. By modeling the proton transfer from the ammonium ion to the substrate, it is possible to determine the energetics of this process and confirm its feasibility. Theoretical studies can also help to rationalize the observed stereoselectivity in certain reactions by comparing the energies of different diastereomeric transition states.
While specific DFT studies exclusively focused on this compound catalysis are emerging, the principles from computational studies of related catalytic systems provide a strong framework for understanding its mechanism. For example, computational analyses of reactions catalyzed by trifluoroacetic acid have shed light on the role of the trifluoroacetate moiety in various transformations. These theoretical approaches, in conjunction with experimental data, are crucial for a comprehensive understanding of the catalytic action of this compound and for the rational design of new and improved catalytic processes.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Trifluoroacetic acid |
| 3,4-dihydropyrimidin-2(1H)-one |
| Tetrahydropyridine |
Applications of Ammonium Trifluoroacetate in Advanced Analytical Techniques
High-Performance Liquid Chromatography (HPLC) Enhancements
In HPLC, the composition of the mobile phase is a key determinant of the separation efficiency. Ammonium (B1175870) trifluoroacetate (B77799) is frequently employed as a mobile phase additive to address specific challenges encountered during chromatographic analysis.
Ammonium trifluoroacetate is recognized for its role in enhancing chromatographic peak shape, particularly for peptides, proteins, and small basic molecules. nih.gov The trifluoroacetate anion interacts with the stationary phase, effectively reducing the undesirable interactions between analyte molecules and residual silanol (B1196071) groups on the silica-based column packing material. nih.gov This mitigation of the "silanol effect" leads to more symmetrical peak shapes and improved resolution between closely eluting compounds. The use of trifluoroacetic acid (TFA), a component of this compound, is a common strategy for this purpose. nih.govshimadzu-webapp.eu While TFA is effective, its impact on subsequent mass spectrometry detection requires careful consideration. nih.govshimadzu-webapp.euresearchgate.net
A notable application of this compound is in the chiral separation of racemic mixtures, which is of paramount importance in the pharmaceutical industry. Research has demonstrated the versatility of this compound as a mobile phase additive for the resolution of acidic, basic, and neutral racemates on derivatized polysaccharide chiral stationary phases. nih.gov A significant advantage of using this additive is the ability to resolve the enantiomers of both acidic and basic compounds on the same chiral column without necessitating a change in the mobile phase between analyses. nih.gov This approach not only streamlines the method development process but also circumvents the "memory effect" often observed with other additives, leading to considerable savings in time and cost. nih.gov The use of volatile ammonium salts like this compound is particularly beneficial for methods coupled with mass spectrometry. sigmaaldrich.com
Mass Spectrometry (MS) Performance Optimization
When HPLC is coupled with mass spectrometry, the choice of mobile phase additives becomes even more critical, as they can significantly influence the ionization process and the resulting mass spectra.
In electrospray ionization mass spectrometry (ESI-MS), trifluoroacetic acid has been observed to cause ion suppression by forming gas-phase ion pairs with positively charged analyte ions, which can reduce the signal intensity. nih.govshimadzu-webapp.euresearchgate.net However, the formation of adducts can, in some cases, increase the signal intensity for anionic species. nih.gov The use of ammonium salts can play a role in enhancing ionization efficiency. nih.gov For instance, the post-column addition of ammonium hydroxide (B78521) has been shown to mitigate the signal suppression caused by trifluoroacetic acid in the mobile phase, thereby improving MS sensitivity. researchgate.net
The formation of metal ion adducts, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), is a common challenge in ESI-MS that can complicate mass spectra and reduce the abundance of the desired protonated molecule ([M+H]⁺), thereby decreasing sensitivity. researchgate.netsemanticscholar.organsfoundation.org Studies have shown that the use of fluorinated alkanoic acids, in conjunction with formic acid and volatile ammonium salts, is highly effective in suppressing the formation of these metal adducts in the positive ion mode. researchgate.netsemanticscholar.organsfoundation.org The high electronegativity of the fluorine atoms in trifluoroacetate helps to trap the highly electropositive sodium and potassium ions. semanticscholar.organsfoundation.org This leads to a significant increase in the abundance of the [M+H]⁺ ion and a corresponding enhancement in analytical sensitivity. researchgate.netsemanticscholar.organsfoundation.org
The following table illustrates the effectiveness of a mobile phase additive containing this compound in reducing metal adduct formation for various compounds.
| Compound | Mobile Phase Additive I (% Metal Adducts) | Mobile Phase Additive VI (% Metal Adducts) |
| Carbofuran | 16.9 | 0.0 |
| Carisoprodol | 110.3 | 5.8 |
| Dimethoate | 40.2 | 0.0 |
| Malathion | 48.7 | 0.0 |
| Metazachlor | 158.5 | 0.2 |
| Metosulam | 4.2 | 0.1 |
| Metoxuron | 2.4 | 0.1 |
| Pyraclostrobin | 10.1 | 0.0 |
| Strophanthidin | 21.6 | 4.0 |
| Data sourced from a study on controlling metal ion adduct formation. researchgate.netsemanticscholar.org Mobile Phase Additive I consisted of 0.1% formic acid, while Mobile Phase Additive VI was a mixture of 0.02% Formic acid with 4 mM this compound and 2 mM ammonium acetate (B1210297). |
In-depth studies of ion behavior in the gas phase have revealed the formation of stable adducts between analytes and mobile phase components. For example, the formation of a stable bisquaternary ammonium-trifluoroacetate adduct has been identified during ESI-MS experiments. shimadzu-webapp.eu Subsequent tandem mass spectrometry (MS/MS) analysis of this adduct showed that the electrostatic interactions between the bisquaternary ammonium compound and the trifluoroacetate moiety can be converted into covalent bonds upon collision-induced dissociation. shimadzu-webapp.eu This results in the formation of distinctive fragment ions that contain a covalently bound anion, a phenomenon that involves bond reorganization and charge retention on a nitrogen atom. shimadzu-webapp.eu Such studies are crucial for understanding the fundamental mechanisms of ion-molecule interactions in the mass spectrometer and for the structural elucidation of unknown compounds.
Adduct Formation and Fragmentation Studies
Characterization of Bisquaternary Ammonium-Trifluoroacetate Adducts
In the realm of advanced analytical techniques, the study of non-covalent interactions by electrospray ionization-mass spectrometry (ESI-MS) has revealed the formation of stable adducts between bisquaternary ammonium compounds and trifluoroacetate (TFA). shimadzu-webapp.eunih.govnih.gov Research has demonstrated the successful identification of a stable bisquaternary ammonium adduct with trifluoroacetate in the gas phase during ESI-MS experiments. shimadzu-webapp.eu This is noteworthy because trifluoroacetic acid is commonly used as an ion-pairing agent in high-performance liquid chromatography (HPLC), where it can sometimes suppress the signal intensity in ESI-MS analysis. shimadzu-webapp.eu
However, in the case of bisquaternary ammonium compounds, which possess two positive charges, the formation of an adduct with a single trifluoroacetate anion neutralizes only one of the positive charges. shimadzu-webapp.eu This results in the observation of a stable, singly charged non-covalent adduct in the gas phase, which does not cause ion suppression. shimadzu-webapp.eu The mass of this adduct is found to be 113 Da higher than the mass of the parent bisquaternary ammonium ion (M²⁺), which corresponds to the mass of the trifluoroacetate anion (112.986 Da). shimadzu-webapp.eu
The stability of this adduct is significant, and its analysis via tandem mass spectrometry (MS/MS) provides deeper insights into its structure and bonding. nih.govresearchgate.net The trifluoroacetate anion forms a stable interaction with the bisquaternary ammonium cation. shimadzu-webapp.eu This stability is crucial for its detection and characterization, paving the way for potential applications in anion sensing. nih.govnih.gov
Mechanistic Insights into Electrostatic to Covalent Bond Transformations under Collision Energy
A key finding in the analysis of bisquaternary ammonium-trifluoroacetate adducts is the transformation of electrostatic interactions into covalent bonds when subjected to collision energy in the gas phase. shimadzu-webapp.eu MS/MS analysis of the stable, singly charged adduct reveals the formation of distinctive fragment ions that contain a covalently bound trifluoroacetate moiety. shimadzu-webapp.eunih.gov
This phenomenon necessitates a bond reorganization, allowing for the retention of a charge on a nitrogen atom. shimadzu-webapp.eu Computational methods based on Density Functional Theory (DFT) have confirmed that the trifluoroacetate anion can form a stable N-O bond with the bisquaternary ammonium cation, which enhances the stability of the resulting adduct. shimadzu-webapp.eu The application of collision energy provides the necessary activation for the conversion from a non-covalent, electrostatic interaction to a more robust covalent linkage. shimadzu-webapp.eu
The observation of fragment ions containing the TFA moiety is a direct consequence of this bond reorganization. shimadzu-webapp.eu For instance, ESI-MS³ analysis of a parent ion at m/z 540.127 has been shown to produce a fragment ion at m/z 480.124, which corresponds to a TFA adduct. shimadzu-webapp.eu This transformation is a critical mechanistic insight, as it demonstrates that the interactions within these adducts are more complex than simple electrostatic associations. shimadzu-webapp.eu Understanding this conversion is pivotal for the development of new anion sensors and for interpreting mass spectrometry data where such adducts may be present. shimadzu-webapp.eunih.gov
| Parent Ion (m/z) | Fragment Ion (m/z) | Interpretation |
| 540.127 | 480.124 | Formation of a fragment ion corresponding to the TFA adduct. shimadzu-webapp.eu |
Theoretical and Computational Chemistry Studies of Ammonium Trifluoroacetate Systems
Molecular Dynamics Simulations of Ionic Behavior in Trifluoroacetate-Based Systems
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information on energy fluctuations and structural conformations. researchgate.net These simulations have been instrumental in understanding the properties of trifluoroacetate-based protic ionic liquids (PILs) with alkylammonium cations. researchgate.net
Research employing MD simulations on these systems has revealed that an increase in the number of ethyl groups in the ammonium (B1175870) cation leads to a weakening of the interaction between the ions. researchgate.net This is attributed to the larger distance between the cation and the anion, which hinders effective ion packing. researchgate.net The trend of interaction energies observed in these simulations correlates with experimentally determined melting points for the series of PILs. researchgate.net
MD simulations offer a window into the structural and dynamic properties of these ionic liquids, which are otherwise difficult to probe experimentally. researchgate.netacs.org The quality of the force field used in the simulation is critical for obtaining accurate thermodynamic property data. researchgate.net
Quantum Chemical Investigations of Ion-Ion Interactions
Quantum chemical (QC) calculations are a cornerstone for understanding the intricate details of ion-ion interactions in ammonium trifluoroacetate (B77799) systems. Methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are employed to dissect the electronic structure and bonding characteristics of single ionic pairs. researchgate.net
Studies on trifluoroacetate-based PILs with various ethyl-substituted ammonium cations have shown that the nature of the interaction is highly dependent on the degree of substitution. researchgate.net Gas-phase calculations indicate that diethylamine (B46881) and triethylamine (B128534) form ionic pairs with trifluoroacetic acid characterized by very strong hydrogen bonds. researchgate.net In contrast, ammonia (B1221849) and ethylamine (B1201723) tend to form molecular pairs. researchgate.net The inclusion of an implicit solvent in the calculations, however, makes the formation of ionic pairs energetically more favorable for all compounds. researchgate.net
These computational investigations have established a clear trend: as the number of ethyl groups on the nitrogen atom of the ammonium cation increases, the ion-ion interaction weakens. researchgate.net This weakening is directly linked to a decrease in the melting points of these PILs. researchgate.net The geometric parameters of the hydrogen bonds and the energy of ion-ion interactions show similar trends in both the gaseous and liquid phases. researchgate.net
| Cation Type | Interaction Type with Trifluoroacetic Acid (Gas Phase) | Key Finding from QC Calculations |
| Ammonia, Ethylamine | Molecular Pairs | Weaker interaction |
| Diethylamine, Triethylamine | Ionic Pairs with strong H-bonds | Stronger interaction |
| Alkylammonium Series | Interaction weakens with increased alkyl substitution | Correlates with lower melting points |
Computational Modeling of Adduct Stability and Bonding Properties
Computational modeling, particularly using DFT, has been crucial in confirming the stability and understanding the bonding properties of adducts involving the trifluoroacetate anion. A notable example is the formation of a stable adduct between a bisquaternary ammonium cation and a trifluoroacetate anion, which has been observed in the gas phase during electrospray ionization mass spectrometry (ESI-MS) experiments. shimadzu-webapp.eunih.gov
Computational analyses have confirmed that the trifluoroacetate anion can form a stable N-O bond with the bisquaternary ammonium cation, which significantly increases the stability of the resulting adduct. shimadzu-webapp.eu This interaction is strong enough that under collision energy in MS/MS analysis, the electrostatic interactions can convert into covalent bonds. shimadzu-webapp.eu The formation of these stable, singly charged non-covalent adducts is observed because the trifluoroacetate anion neutralizes only one of the two positive charges on the dication. shimadzu-webapp.eunih.gov
The stability of such adducts is also influenced by environmental factors. For instance, the presence of water can have a three-body stabilizing effect that enhances ion adduct stability. copernicus.org These computational studies are vital for interpreting mass spectrometry results and for designing new systems, such as anion sensors. shimadzu-webapp.eunih.gov
Studies on Ionic Mobility and Solvation Phenomena in Trifluoroacetic Acid Media
The ionic behavior of ammonium trifluoroacetate in 100% trifluoroacetic acid has been investigated using electrical conductivity measurements, with Fuoss extrapolations used to determine key parameters like limiting equivalent conductivities (Λ₀) and association constants (Kₐ). cdnsciencepub.com
These studies reveal that the dependence of ionic mobility on the cation radius in trifluoroacetic acid is different from that observed in water and other solvents. cdnsciencepub.com In many solvents, ionic mobility decreases for smaller cations (from rubidium to lithium) due to increased solvation and a larger effective ionic size. cdnsciencepub.com However, in trifluoroacetic acid, solvation appears to be much less important. cdnsciencepub.com This is attributed to trifluoroacetic acid being a very weak base, leading to weak cation solvation. cdnsciencepub.com
Interestingly, this compound is less associated than the rubidium salt, which is contrary to what its crystal radius would suggest. cdnsciencepub.com This points to a special stabilization of the ammonium ion in the solution, possibly through hydrogen bonding. cdnsciencepub.com Ab initio calculations on complexes between CO₂ and anions have also shed light on solvation mechanisms, indicating that the trifluoroacetate anion acts as a Lewis base. nih.gov
| Salt | Limiting Equivalent Conductivity (Λ₀) | Association Constant (Kₐ) |
| This compound | 20.3 ± 0.4 | 4.8 ± 0.8 |
| Potassium trifluoroacetate | 20.6 ± 0.1 | 5.5 ± 0.2 |
| Rubidium trifluoroacetate | 21.0 ± 0.1 | 6.2 ± 0.2 |
| Cesium trifluoroacetate | 21.4 ± 0.1 | 8.8 ± 0.2 |
| Sodium trifluoroacetate | 18.1 ± 0.1 | 196 ± 4 |
Data derived from studies in 100% trifluoroacetic acid. cdnsciencepub.com
Polymer Chemistry and Materials Science Applications of Ammonium Trifluoroacetate
Synthesis of Novel Fluorinated Monomers
The synthesis of new monomeric structures is a cornerstone of innovation in polymer science. Ammonium (B1175870) trifluoroacetate (B77799) plays a key role in the preparation of specialized fluorinated monomers, particularly those based on diallyl ammonium salts.
Researchers have successfully synthesized novel N-substituted diallyl ammonium trifluoroacetate monomers. mdpi.comresearchgate.net These monomers are typically prepared through the reaction of an N-substituted diallylamine (B93489) with trifluoroacetic acid, resulting in the formation of the corresponding this compound salt. For instance, equimolar trifluoroacetate salts of diallylmethylamine (B1582482) and diallylamine have been developed as new monomer systems. researchgate.net Spectroscopic analysis, such as 1H NMR, has confirmed that in solution, these monomer molecules exist in their protonated form. researchgate.net
The synthesis of these monomers is significant as it introduces a fluorine-containing counter-ion to the diallyl ammonium structure. This modification can influence the monomer's reactivity and the properties of the resulting polymer, such as solubility, thermal stability, and interaction with other molecules. The general structure of these monomers consists of a diallyl ammonium cation with various substituents on the nitrogen atom and a trifluoroacetate anion.
Table 1: Examples of N-substituted Diallyl this compound Monomers
| N-Substituent | Monomer Name |
| Methyl | N,N-diallyl-N-methylthis compound |
| Hydrogen | N,N-diallylthis compound |
Homopolymerization and Copolymerization Studies
The synthesized N-substituted diallyl this compound monomers have been subjected to polymerization studies to evaluate their reactivity and the properties of the resulting polymers.
Radical polymerization has been employed to produce high-molecular-weight polymers from these monomers. researchgate.net For example, poly(N,N-diallyl-N-methylthis compound) has been successfully synthesized. researchgate.net The polymerization process is characterized by a cyclopolymerization mechanism, which is typical for diallyl monomers, leading to the formation of five- or six-membered rings within the polymer backbone.
Kinetic studies of these polymerization reactions have revealed important mechanistic details. It has been established that chain termination occurs through a bimolecular mechanism. researchgate.net A key finding is the transformation of what is typically a degradative chain transfer to the monomer into an effective chain transfer process. researchgate.net This is a significant observation as it allows for the control of the polymerization rate and the molecular weight of the resulting polymers. researchgate.net The degree of polymerization is notably dependent on both the initiator concentration and the reaction temperature, which influences the probability of the chain transfer reaction. researchgate.net
While direct studies on the copolymerization of N-substituted diallyl this compound with other monomers are not extensively detailed in the provided information, the behavior of similar diallyl ammonium salts, such as dimethyl diallyl ammonium chloride (DMDAAC), in copolymerization reactions offers valuable insights. mdpi.comresearchgate.net The copolymerization of DMDAAC with monomers like N,N-dimethylacrylamide has been investigated to create new flocculants. researchgate.net This suggests the potential for N-substituted diallyl this compound monomers to be copolymerized with a variety of other monomers to tailor the properties of the final polymer for specific applications.
Table 2: Polymerization Characteristics of N,N-diallyl-N-methylthis compound
| Polymerization Method | Key Mechanistic Features |
| Radical Polymerization | Cyclopolymerization |
| Bimolecular chain termination | |
| Effective chain transfer to monomer |
Emerging Research Frontiers and Future Prospects for Ammonium Trifluoroacetate
Innovations in Synthetic Methodologies
The primary industrial synthesis of ammonium (B1175870) trifluoroacetate (B77799) involves the direct neutralization of trifluoroacetic acid with ammonia (B1221849). This method is noted for its high scalability, a critical factor for large-scale production. However, research continues to refine this process to address challenges such as effective heat management during the exothermic reaction and ensuring thorough mixing in large-volume reactors. For industrial-grade purification, vacuum distillation is often favored over recrystallization to achieve purities exceeding 98%, particularly for continuous or large-batch processing.
Emerging research is focused on enhancing the efficiency and sustainability of these synthetic routes. While direct neutralization remains the standard, investigations into flow chemistry systems offer a promising frontier. Flow reactors could provide superior control over reaction temperature and mixing, mitigating the challenges seen in large-batch production and potentially improving yield and purity. Furthermore, the development of green synthetic methods is a key area of future research, aiming to reduce energy consumption and waste generation in line with sustainable chemistry principles. oup.com
Development of Advanced Catalytic Systems
Ammonium trifluoroacetate has established its utility as an effective catalyst and acidic additive in a variety of organic reactions. Its catalytic efficacy lies in its capacity to lower the energy barrier of a reaction, providing an alternative pathway for product formation.
Recent research highlights its role in facilitating complex organic transformations under mild conditions. For instance, it serves as a catalyst in microwave-accelerated reactions, such as the conjugate addition of 2-arylindoles to β-nitrostyrenes, achieving high yields and stereoselectivity. Mechanistic studies indicate that the trifluoroacetate ion plays a crucial role by stabilizing transition states through hydrogen bonding, thereby accelerating reaction kinetics. Another notable application is its use as both a catalyst and a solid support in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which simplifies workup procedures. researchgate.net
Future prospects in catalysis are centered on expanding the scope of reactions catalyzed by this compound and developing novel catalytic systems. A significant area of interest is photoredox catalysis, where trifluoroacetic acid, a related compound, is used for the trifluoromethylation of arenes. researchgate.net this compound can serve as a readily available source of the trifluoroacetate radical precursor in similar systems, opening avenues for the synthesis of valuable fluoroalkylated compounds under mild conditions. researchgate.net
| Catalytic Application | Reaction Type | Role of this compound | Key Findings |
| Synthesis of CB1 cannabinoid receptor modulators | Conjugate addition | Catalyst and acidic additive | High yields (75–92%) and stereoselectivity under microwave conditions. |
| Synthesis of 3,4-dihydropyrimidin-2(1H)-ones | Multicomponent reaction | Catalyst and solid support | Provides good to excellent yields and simplifies the workup procedure. researchgate.net |
| Fluoroalkylation of (hetero)arenes | Photoredox C-H functionalization | Potential precursor to trifluoroacetate radical | Enables direct conversion of fluoroalkyl carboxylic acids to valued compounds. researchgate.net |
Expansion in Analytical Methodologies
In the field of analytical chemistry, this compound is a key reagent, particularly as a mobile phase additive in high-performance liquid chromatography (HPLC). myskinrecipes.com Its volatility and compatibility with mass spectrometry (MS) make it highly valuable for modern analytical workflows. myskinrecipes.com
A significant advancement is its application in chiral chromatography for the resolution of acidic, basic, and neutral racemates. nih.gov Research has demonstrated that using this compound as an additive allows for the separation of enantiomers of both acidic and basic compounds on the same derivatized polysaccharide chiral columns without needing to change the mobile phase. nih.gov This versatility eliminates the stationary-phase "memory effect" often observed when switching between acidic and basic additives like trifluoroacetic acid or diethylamine (B46881), leading to considerable savings in time and cost. nih.gov
While the trifluoroacetate anion is an effective ion-pairing agent that enhances chromatographic peak shape in reversed-phase liquid chromatography (RPLC), it can also cause signal suppression in electrospray ionization-mass spectrometry (ESI-MS). shimadzu-webapp.euresearchgate.net Emerging research focuses on mitigating this issue. One effective strategy involves the post-column addition of a dilute ammonium hydroxide (B78521) solution, which dissociates the analyte-trifluoroacetate ion pair, releasing the protonated analyte as free ions and improving the signal by up to 20 times. researchgate.net Further studies are exploring the complex interactions between quaternary ammonium cations and the trifluoroacetate anion in the gas phase during ESI-MS experiments, which could lead to new methods for identifying specific anions in samples. shimadzu-webapp.eu
| Analytical Technique | Application | Advantage | Emerging Research Focus |
| Chiral HPLC | Mobile phase additive | Resolves acidic, basic, and neutral racemates on the same column without memory effects. nih.gov | Broader application for various pharmaceutical compounds. nih.gov |
| LC-MS | Mobile phase additive / Calibrant | Volatile buffer compatible with MS; used for tuning new systems. myskinrecipes.comfishersci.com | Mitigation of ion suppression caused by the trifluoroacetate ion. researchgate.net |
| Mass Spectrometry (MS) | Ion-pairing agent | Formation of adducts for analysis. shimadzu-webapp.eu | Understanding gas-phase interactions to develop sensors for anion identification. shimadzu-webapp.eu |
Interdisciplinary Research Opportunities
The unique properties of this compound create a wealth of opportunities for interdisciplinary research, bridging chemistry with materials science, biology, and environmental science.
Materials Science: The trifluoromethyl group is highly sought after in materials science for its ability to enhance properties like lipophilicity and metabolic stability. oup.com As a key reagent and catalyst in the synthesis of trifluoromethylated compounds, this compound is integral to the development of advanced materials, including polymers and specialty chemicals. oup.com
Pharmaceutical and Biological Sciences: In drug discovery, fluorinated organic molecules are crucial for developing new pharmaceuticals. this compound is used in the synthesis of peptides and other biomolecules. myskinrecipes.com Recent studies have explored the antimicrobial properties of novel compounds like 1H-indolylammonium trifluoroacetates against pathogenic microorganisms. researchgate.net However, the biological impact of the trifluoroacetate counterion itself is a debated topic, presenting a research frontier focused on understanding how different salt forms of a drug candidate might affect its biological activity and the reproducibility of cellular assays. nih.gov
Environmental Science: The trifluoroacetate (TFA) anion is environmentally persistent, and its concentration has been observed to be increasing in surface waters and even remote ice cores over the past few decades. acs.org This trend highlights an urgent need for interdisciplinary research involving analytical chemists, environmental scientists, and toxicologists to monitor the sources, transport, and long-term ecological impact of TFA in the environment. shimadzu-webapp.euacs.org
Geoscience and Engineering: Research has utilized this compound to investigate specific-ion effects in acid systems designed for reservoir applications. The trifluoroacetate ion's influence on interfacial tension and redox kinetics is being studied to develop more efficient and less damaging fluids for the oil and gas industry.
Q & A
Q. What role does ammonium trifluoroacetate play in chiral separations using HPLC, and how does it compare to other mobile phase additives?
this compound is employed in polar ionic mobile phases for enantioseparation, particularly in chiral stationary phases like Astec CHIROBIOTIC V2. It facilitates baseline resolution of enantiomers but may yield lower retention and resolution compared to acetic acid/ammonium hydroxide systems. For instance, in methamphetamine analysis, this compound provided shorter retention times but was less sensitive (LOQ >12.5 ng/mL) than acetic acid-based methods. Researchers must balance resolution, sensitivity, and matrix compatibility when selecting additives .
Q. How do the physicochemical properties of this compound influence its utility in LC-MS applications?
Its high volatility and compatibility with mass spectrometry make it a preferred additive for mobile phases. This compound reduces ion suppression and enhances ionization efficiency in metabolomics studies, particularly in negative ion mode. For example, it stabilizes ion adducts (e.g., [C2H4O2NF3-NH4]−) during high-accuracy mass correction, improving signal reproducibility .
Q. What are the critical considerations for preparing this compound-containing mobile phases in reversed-phase chromatography?
Key factors include:
- Organic modifier ratio : Polar ionic phases require >90% organic solvent (e.g., acetonitrile) with <10% aqueous/ionic components.
- pH adjustment : Volatile acids/bases (e.g., TFA) maintain MS compatibility.
- Ionic strength : Optimal concentrations (e.g., 1.0 mM in acetonitrile-water systems) minimize column fouling while ensuring analyte retention .
Advanced Research Questions
Q. How can conflicting chromatographic performance data for this compound be resolved during method optimization?
Contradictory results, such as reduced resolution versus faster retention, arise from matrix-specific interactions. Systematic optimization involves:
Q. What mechanistic role does this compound play in microwave-accelerated organic synthesis?
In conjugate addition reactions (e.g., 2-arylindoles to β-nitrostyrenes), this compound acts as a mild acid catalyst, stabilizing intermediates and accelerating nucleophilic attack. Its weakly coordinating trifluoroacetate anion avoids side reactions, enabling efficient synthesis of cannabinoid receptor modulators (e.g., IC50 ~0.1 nM). Reaction kinetics studies suggest microwave irradiation enhances its catalytic activity by promoting dipole interactions .
Q. What challenges arise when using this compound in supramolecular cage synthesis via anion exchange, and how are they addressed?
Post-synthesis anion exchange (e.g., replacing Cl− with CF3COO−) improves solubility in organic solvents but requires:
- Stoichiometric control : Excess TFA ensures complete exchange while avoiding protonation of the cage.
- Purification : Filtration removes triethylammonium chloride byproducts.
- Characterization : HR-ESI-MS and isotopic distribution analysis confirm structural integrity. For example, this compound cages exhibit enhanced solubility in H2O, enabling applications in host-guest chemistry .
Q. How does this compound affect the stability of trifluoroacetate-derived intermediates in surface-binding studies?
In surface science, trifluoroacetate decomposition (e.g., to CO2 and CF3 fragments) is quantified via TPD (temperature-programmed desorption) and XPS. This compound’s thermal stability (<200°C) allows controlled release of CF3 groups, which act as probes for surface anchoring efficiency. Calibration against acetate derivatives (CH3 signals) enables precise quantification in mixed systems .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
